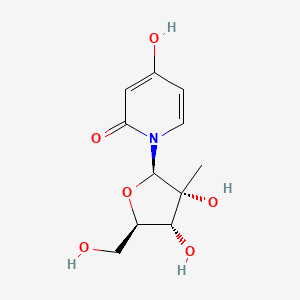
Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl-
Vue d'ensemble
Description
Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- is a siloxane compound characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with six phenyl groups and two methyl groups attached to the silicon atoms. This compound is known for its stability and hydrophobic properties, making it useful in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- typically involves the reaction of methylated phenyl dichlorosilane with triphenylchlorosilane. The reaction is carried out under controlled conditions to ensure the formation of the desired trisiloxane structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical synthesis processes, where the reactants are combined in reactors under specific temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- .
Analyse Des Réactions Chimiques
Types of Reactions
Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- can undergo various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Reaction with oxidizing agents to form silanols or siloxane derivatives.
Substitution: Replacement of phenyl or methyl groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrosilylation: Platinum or rhodium catalysts.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents or organometallic reagents
Major Products
The major products formed from these reactions include various siloxane derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reactant in the synthesis of functionalized siloxane derivatives and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its stability and biocompatibility.
Industry: Utilized as a surface-active agent, lubricant, and in the production of high-performance materials
Mécanisme D'action
The mechanism by which Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- exerts its effects involves its interaction with various molecular targets and pathways. Its hydrophobic nature allows it to interact with lipid membranes, enhancing the permeability and delivery of active compounds. Additionally, its stability and resistance to degradation make it an ideal candidate for long-term applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(trimethylsilyloxy)silane: Known for its use in the preparation of nanostructured organosilicon polymer films.
1,1,1,5,5,5-Hexamethyl-3,3-bis(trimethylsilyl)oxytrisiloxane: Utilized in hydrosilylation reactions and as a precursor for other siloxane derivatives.
Uniqueness
Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- stands out due to its unique combination of phenyl and methyl groups, which confer both hydrophobicity and stability. This makes it particularly useful in applications requiring durable and water-resistant materials .
Propriétés
IUPAC Name |
dimethyl-bis(triphenylsilyloxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36O2Si3/c1-41(2,39-42(33-21-9-3-10-22-33,34-23-11-4-12-24-34)35-25-13-5-14-26-35)40-43(36-27-15-6-16-28-36,37-29-17-7-18-30-37)38-31-19-8-20-32-38/h3-32H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWDIPBUVOTEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36O2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80796676 | |
| Record name | 3,3-Dimethyl-1,1,1,5,5,5-hexaphenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80796676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6231-35-2 | |
| Record name | 3,3-Dimethyl-1,1,1,5,5,5-hexaphenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80796676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,3',6,6'-Tetranitro-9,9'-spirobi[fluorene]](/img/structure/B3275263.png)





![Silane, [2-(dimethylsilyl)ethyl]trimethyl-](/img/structure/B3275318.png)
![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3275324.png)

![6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3275344.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate](/img/structure/B3275345.png)
